![molecular formula C18H16FeN2 B6310404 2-Ferrocenyl-6-methylbenzimidazole CAS No. 101408-74-6](/img/structure/B6310404.png)
2-Ferrocenyl-6-methylbenzimidazole
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Overview
Description
2-Ferrocenyl-6-methylbenzimidazole is a heterocyclic compound that combines the structural features of ferrocene and benzimidazoleThe compound has a molecular formula of C18H16FeN2 and a molecular weight of 316.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ferrocenyl-6-methylbenzimidazole typically involves the reaction of 1,2-diaminobenzene with ferrocene carboxaldehyde under acidic conditions. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzene with ferrocene carboxylic acid in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ferrocenyl-6-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Biomedical Research
Antimicrobial Activity
Recent studies have highlighted the potential of 2-ferrocenyl-6-methylbenzimidazole and its derivatives as antimicrobial agents. Benzimidazole compounds are known for their antibacterial properties, and the incorporation of a ferrocenyl moiety enhances this activity. For instance, complexes formed with transition metals such as Co(II) and Zn(II) have shown promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The ferrocene moiety is also associated with anticancer activity. Research indicates that ferrocene derivatives can induce the production of reactive oxygen species (ROS), which are crucial in disrupting cellular processes in cancer cells. The ability of this compound to act as a metallodrug has been explored, showing effectiveness against various cancer cell lines through mechanisms involving Fenton chemistry .
Drug Delivery Systems
The compound has been investigated for use in drug delivery systems. Its unique redox properties allow for the development of nanocarriers that can deliver therapeutic agents selectively to diseased cells, enhancing treatment efficacy while minimizing side effects .
Catalysis
Electrocatalytic Applications
This compound exhibits significant potential as an electrocatalyst due to its redox-active ferrocene component. Studies suggest that it can facilitate electron transfer reactions, making it suitable for applications in electrochemical sensors and energy storage devices . The compound's ability to undergo multiple electron transfer processes enhances its utility in catalytic reactions.
Material Science
Nonlinear Optical Materials
The unique structural characteristics of this compound make it a candidate for nonlinear optical applications. Ferrocene derivatives have been synthesized and characterized for their optical properties, showing promise in photonic devices . The incorporation of the benzimidazole unit contributes to the overall stability and performance of these materials.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Biomedical Research | Antimicrobial and anticancer properties | Effective against S. aureus and E. coli; induces ROS in cancer cells |
Catalysis | Electrocatalytic applications | Facilitates electron transfer reactions; useful in sensors and energy storage |
Material Science | Development of nonlinear optical materials | Promising optical properties for photonic devices |
Case Studies
- Antibacterial Activity Study : A study demonstrated that metal complexes of this compound showed enhanced antibacterial activity compared to the free ligand, indicating the importance of metal coordination in biological efficacy .
- Anticancer Mechanism Exploration : Research on ferrocene-based drugs highlighted their mechanism involving ROS production, which was crucial for their anticancer effects against various cell lines .
- Nanocarrier Development : The design of nanocarriers utilizing this compound has shown effective delivery of chemotherapeutic agents, enhancing their therapeutic index while reducing systemic toxicity .
Mechanism of Action
The mechanism of action of 2-Ferrocenyl-6-methylbenzimidazole involves its interaction with various molecular targets and pathways. The ferrocene moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The benzimidazole ring can bind to DNA and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ferrocenyl-benzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Methylbenzimidazole
Uniqueness
2-Ferrocenyl-6-methylbenzimidazole is unique due to the presence of both ferrocene and benzimidazole moieties in its structure. This combination imparts distinct redox properties and the ability to interact with biological molecules, making it a versatile compound for various applications .
Properties
InChI |
InChI=1S/C13H11N2.C5H5.Fe/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10;1-2-4-5-3-1;/h2-8H,1H3,(H,14,15);1-5H; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWBJQARDXRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FeN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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